Interferon alfacon-1 is a synthetic type-I interferon, primarily used in the treatment of chronic hepatitis C. It is a recombinant protein that is derived from human proteins, specifically designed to mimic natural interferon alpha subtypes. The amino acid sequence of interferon alfacon-1 consists of 166 residues, which were determined by analyzing various natural interferon alpha sequences and selecting the most frequently occurring amino acids at each position. This compound has been engineered to include four additional amino acid changes to enhance its molecular stability and efficacy in therapeutic applications .
Interferon alfacon-1 is classified as a biologic therapy and falls under the category of protein-based therapies. It is produced using genetically modified Escherichia coli cells, which have been altered to express the synthetic DNA sequence coding for this specific interferon. The final product undergoes rigorous purification processes to ensure its safety and efficacy before being administered to patients .
The synthesis of interferon alfacon-1 involves several key steps:
The production process includes:
Interferon alfacon-1 has a well-defined three-dimensional structure that allows it to interact effectively with its receptor. Its amino acid sequence has 88% homology with interferon alfa-2b and 30% identity with interferon beta, indicating a close relationship with these other interferons .
The chemical formula for interferon alfacon-1 is , reflecting its complex structure as a protein composed of various elements essential for its biological activity .
Interferon alfacon-1 participates in several biochemical reactions once administered:
The mechanism of action of interferon alfacon-1 involves:
Interferon alfacon-1 has significant applications in medical treatments:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4